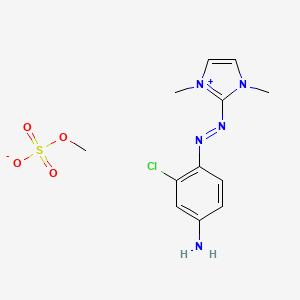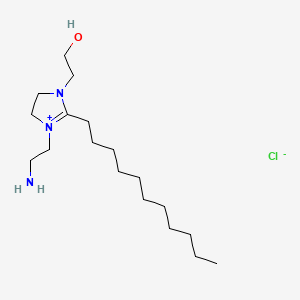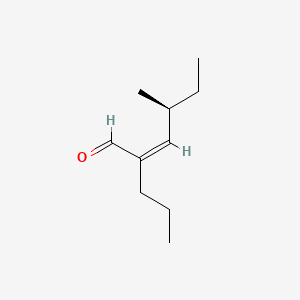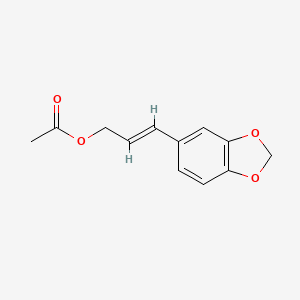
Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-1,1-difluoropropan-2-amine is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine typically involves the reaction of 4-chlorobenzaldehyde with difluoromethylamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Common reaction conditions include:
Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.
Catalysts: Use of acid or base catalysts to promote the formation of the desired product.
Solvents: Organic solvents such as ethanol or methanol to dissolve reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents such as chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-1,1-difluoropropan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-chlorophenyl)-2,2-difluoroethanamine: Similar structure with an ethanamine backbone.
1-(4-chlorophenyl)-1,1-difluoroethane: Lacks the amine group but shares the chlorophenyl and difluoro groups.
Uniqueness: 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
37410-86-9 |
|---|---|
Molecular Formula |
C9H10ClF2N |
Molecular Weight |
205.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H10ClF2N/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-6H,13H2,1H3 |
InChI Key |
SPWVXTBZJIXEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


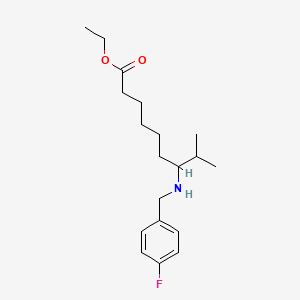

![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
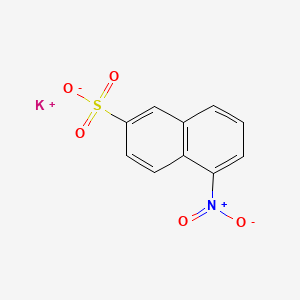
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
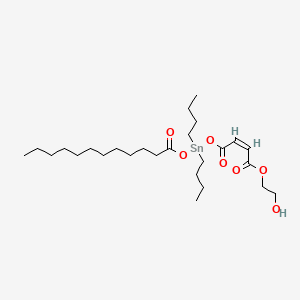
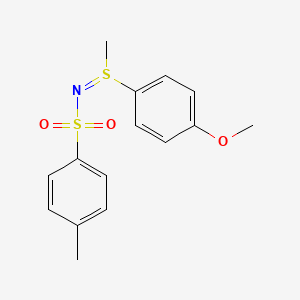

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
